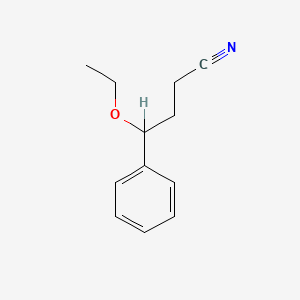

4-ETHOXY-4-PHENYLBUTYRONITRILE

Descripción

4-Ethoxy-4-phenylbutyronitrile is an organic nitrile compound characterized by a butyronitrile backbone (CH₂CH₂CH₂CN) substituted with an ethoxy group (OCH₂CH₃) and a phenyl ring at the 4-position. The compound’s structure suggests applications in synthetic organic chemistry, particularly as an intermediate for pharmaceuticals, agrochemicals, or specialty polymers. Its reactivity is influenced by the electron-withdrawing nitrile group and electron-donating ethoxy substituent, which may facilitate nucleophilic or electrophilic reactions.

Propiedades

IUPAC Name |

4-ethoxy-4-phenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-14-12(9-6-10-13)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTOHCPJTMZSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCC#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309782 | |

| Record name | γ-Ethoxybenzenebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-39-9 | |

| Record name | γ-Ethoxybenzenebutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71172-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Ethoxybenzenebutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC62698 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | γ-Ethoxybenzenebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | γ-ethoxybenzenebutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Grignard Reaction Route

This method is one of the most direct and efficient for preparing 2-oxo-4-phenylbutyrate, a key intermediate for 4-ethoxy-4-phenylbutyronitrile synthesis.

Step 1: Preparation of Grignard reagent by reacting beta-bromophenylethane with magnesium in a solvent mixture of methyl tertiary butyl ether (MTBE) and a thinner (volume ratio thinner:MTBE = 0 to 0.25:1). The molar ratio of MTBE to beta-bromophenylethane is maintained between 1:5 to 5:1. The reaction is conducted at 30–60 °C for 1–12 hours under nitrogen atmosphere to avoid moisture and oxygen interference.

Step 2: The Grignard reagent is then added dropwise to a cooled solution of diethyl oxalate (oxalic acid diethyl ester) at temperatures ranging from -30 to 50 °C. The addition reaction proceeds for 1–15 hours to form 2-oxo-4-phenylbutyrate.

Step 3: The reaction mixture is hydrolyzed with aqueous acid (e.g., 10% HCl) at 0–10 °C, followed by neutralization and extraction to isolate the product.

- The overall yield of 2-oxo-4-phenylbutyrate via this method is approximately 80.5%.

- The process benefits from a short synthesis cycle, high yield, and relatively low manufacturing cost.

- Strict anhydrous and anaerobic conditions are required to minimize side reactions and improve yield.

| Parameter | Condition/Value |

|---|---|

| Solvent | MTBE + thinner (0–0.25:1 vol) |

| Temperature (Grignard step) | 30–60 °C |

| Reaction time (Grignard step) | 1–12 hours |

| Temperature (Addition step) | -30 to 50 °C |

| Reaction time (Addition step) | 1–15 hours |

| Yield | ~80.5% |

Source: CN101265188A patent detailed procedure and embodiments

Friedel-Crafts Acylation Route

This method involves the reaction of benzene with butyrolactone in the presence of Lewis acid catalysts such as aluminum chloride, zinc chloride, or iron chloride to form 4-phenylbutyric acid derivatives.

- Benzene is mixed with a Lewis acid catalyst (e.g., aluminum chloride) and stirred at 40–60 °C.

- Butyrolactone is added to the mixture, and the reaction is maintained at 50–60 °C for 30–120 minutes.

- The reaction is quenched by adding an aqueous base such as sodium hydroxide to neutralize the catalyst and precipitate the product.

- The product is isolated by filtration, organic solvent extraction, acidification, and separation.

- This route allows direct formation of 4-phenylbutyric acid derivatives.

- The reaction conditions are milder compared to Grignard reactions.

- Catalysts are recoverable and the process is scalable.

| Parameter | Condition/Value |

|---|---|

| Catalyst | AlCl3, ZnCl2, FeCl3, etc. |

| Temperature | 40–60 °C (pre-mixing), 50–60 °C (reaction) |

| Reaction time | 30–120 minutes |

| Quenching agent | NaOH aqueous solution |

| Product isolation | Filtration, extraction, acidification |

Oxidation of 4-Phenyl-1-butanol

This method prepares 4-phenylbutyric acid by oxidation of 4-phenyl-1-butanol using sodium chlorite in the presence of a nitroxyl radical catalyst (e.g., TEMPO) and sodium hypochlorite under buffered conditions.

- 4-Phenyl-1-butanol is dissolved in an organic solvent with catalytic amounts of TEMPO and sodium hypochlorite.

- A phosphate buffer is added to maintain pH around 9.8.

- Sodium chlorite solution is added gradually while maintaining the temperature between 10–40 °C.

- The reaction proceeds with stirring for several hours.

- The product is purified by extraction and crystallization.

- High purity of 4-phenylbutyric acid (>97% by HPLC).

- Mild reaction conditions and environmentally friendly oxidants.

- Suitable for large-scale synthesis.

| Parameter | Condition/Value |

|---|---|

| Catalyst | TEMPO (nitroxyl radical) |

| Oxidants | Sodium chlorite, sodium hypochlorite |

| Solvent | Organic solvent + phosphate buffer |

| Temperature | 10–40 °C |

| pH | ~9.8 |

| Purity | >97% (HPLC) |

Source: US20170342018A1 patent

| Method | Key Reactants | Conditions | Yield/Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard Reaction | Beta-bromophenylethane, Mg, diethyl oxalate | 30–60 °C, anhydrous, 1–15 h | ~80.5% yield | High yield, short cycle | Requires strict anhydrous conditions |

| Friedel-Crafts Acylation | Benzene, butyrolactone, Lewis acid | 40–60 °C, 30–120 min | Moderate yield | Mild conditions, scalable | Use of corrosive catalysts |

| Oxidation of 4-phenyl-1-butanol | 4-phenyl-1-butanol, NaClO2, TEMPO | 10–40 °C, buffered pH ~9.8 | >97% purity | High purity, environmentally friendly | Multi-step, requires catalyst control |

The preparation of this compound involves sophisticated organic synthesis techniques, with the Grignard reaction route being the most direct and high-yielding method for key intermediates. Friedel-Crafts acylation and oxidation methods provide alternative routes with their own advantages in terms of reaction conditions and purity. Selection of the method depends on the scale, available equipment, and desired purity. The detailed reaction parameters and conditions outlined here provide a comprehensive guide for researchers and industrial chemists aiming to synthesize this compound efficiently.

Análisis De Reacciones Químicas

Gamma-Ethoxybenzenebutyronitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Gamma-Ethoxybenzenebutyronitrile has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Mecanismo De Acción

The mechanism by which 4-ETHOXY-4-PHENYLBUTYRONITRILE exerts its effects involves interactions with specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparación Con Compuestos Similares

Key Observations:

Electronic Effects : The methyl group on the benzene ring in the analog enhances electron density, whereas the unsubstituted phenyl in the target compound may exhibit different regioselectivity in electrophilic aromatic substitution.

Solubility: The target compound’s ethoxy group likely improves solubility in polar solvents (e.g., ethanol or acetone), whereas the analog’s methyl and isopropoxy groups favor nonpolar media.

Research Findings and Limitations

- Experimental Data Gaps : Direct studies on this compound are sparse; properties are inferred from structural analogs.

- Contradictions : The ethoxy group’s electron-donating nature may contradict expectations for nitrile reactivity, requiring validation via computational modeling (e.g., DFT studies).

Notes

Safety and Handling : Nitriles generally require caution due to toxicity; proper ventilation and PPE are recommended.

Future Research : Experimental characterization of melting/boiling points, solubility, and reactivity is critical for industrial applications.

Actividad Biológica

4-Ethoxy-4-phenylbutyronitrile (CAS Number: 71172-39-9), also known as gamma-ethoxybenzenebutyronitrile, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H15NO

- Molecular Weight : 189.25 g/mol

- IUPAC Name : 4-ethoxy-4-phenylbutanenitrile

- Canonical SMILES : CCOC(CCC#N)C1=CC=CC=C1

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These interactions can lead to significant changes in cellular processes and functions, influencing pathways such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : Potential modulation of neurotransmitter receptors, which can influence neurological functions.

The precise mechanisms remain under investigation, with ongoing research aiming to clarify the specific targets and pathways involved.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, which could be relevant in developing new antimicrobial agents.

- Antioxidant Properties : The compound may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.

- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation in various biological contexts.

In Vitro Studies

A variety of studies have explored the effects of this compound on different cell types:

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of several pathogenic bacteria, suggesting its potential as a lead compound for antibiotic development.

- Neuroprotective Effects : Research indicated that the compound might protect neuronal cells from apoptosis induced by oxidative stress, highlighting its possible applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Similarities | Differences |

|---|---|---|

| Gamma-Hydroxybutyric acid (GHB) | Similar structural features | GHB is primarily a neurotransmitter with sedative effects |

| Gamma-Aminobutyric acid (GABA) | Both have roles in neurotransmission | GABA is an inhibitory neurotransmitter; 4-Ethoxy has distinct chemical properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-ethoxy-4-phenylbutyronitrile in laboratory settings?

- Methodology : The compound’s structure suggests a nitrile group adjacent to an ethoxy-substituted phenyl ring. A plausible route involves nucleophilic substitution of a bromo or chloro precursor (e.g., 4-ethoxy-4-phenylbutyl halide) with a cyanide source (e.g., KCN or NaCN). Alternatively, cyanoethylation of 4-ethoxyphenylacetone via a Strecker-type reaction could be explored.

- Characterization : Confirm the nitrile group via IR spectroscopy (sharp absorption ~2240 cm⁻¹) and analyze the ethoxy group using NMR (δ 1.3–1.5 ppm for CH, δ 3.4–3.7 ppm for OCH) and NMR (δ 63–65 ppm for OCH) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 48–72 hours; monitor decomposition via HPLC or GC-MS.

- Photostability : Expose to UV light (254 nm) and analyze degradation products.

- Hydrolytic Stability : Test in buffers (pH 1–12) at 25°C and 37°C; track nitrile conversion to carboxylic acids using titration or NMR .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Analysis Framework :

- Variable Identification : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., phase-transfer agents), and reaction time.

- Purity Control : Validate starting material purity via melting point or chromatography. For example, impurities in 4-ethoxyphenyl precursors could lead to side reactions .

- Reproducibility : Replicate conditions with rigorous exclusion of moisture (critical for nitrile stability) .

Q. How can computational modeling elucidate the electronic effects of the ethoxy group in this compound?

- Methodology :

- Perform density functional theory (DFT) calculations to map electron density distribution. The ethoxy group’s electron-donating nature may polarize the nitrile group, altering reactivity in nucleophilic additions.

- Compare with analogs (e.g., 4-methoxy-4-phenylbutyronitrile) to isolate substituent effects. Software like Gaussian or ORCA can model HOMO-LUMO gaps and electrostatic potentials .

Q. What role does this compound play in multicomponent reactions (MCRs) for heterocyclic synthesis?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.